A Technical Guide to t-Boc-Aminooxy-PEG4-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
A Technical Guide to t-Boc-Aminooxy-PEG4-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
t-Boc-Aminooxy-PEG4-NHS ester is a versatile, heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation strategies, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its chemical properties, applications, and detailed protocols for its use. The molecule incorporates three key functional elements: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, a tert-butyloxycarbonyl (t-Boc) protected aminooxy group for subsequent ligation to carbonyls, and a hydrophilic tetra-polyethylene glycol (PEG4) spacer. This unique architecture allows for the sequential and controlled conjugation of two different molecular entities, while the PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.
Core Properties and Specifications
The physicochemical properties of t-Boc-Aminooxy-PEG4-NHS ester are critical for its application in designing bioconjugates. The following table summarizes its key characteristics.
| Property | Value | Reference(s) |
| CAS Number | 2401831-99-8 | [1] |
| Molecular Formula | C₂₀H₃₄N₂O₁₁ | [1] |
| Molecular Weight | 478.5 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, DCM | [1] |
| Storage Conditions | -20°C, desiccated | [1] |
Mechanism of Action and Applications
The utility of t-Boc-Aminooxy-PEG4-NHS ester lies in its two distinct reactive moieties, enabling a two-step conjugation process.
First, the NHS ester reacts efficiently with primary amines (e.g., lysine (B10760008) residues on proteins, amine-functionalized small molecules) under mild basic conditions (pH 7-9) to form a stable amide bond.[2][3]
Following the initial conjugation, the t-Boc protecting group can be removed under mild acidic conditions to expose the aminooxy group.[4] This newly liberated functional group is then available for a highly specific "click chemistry" type reaction.
The deprotected aminooxy group readily reacts with aldehydes or ketones to form a stable oxime linkage.[5][6] This oxime ligation is highly chemoselective and can be performed under physiological conditions, often accelerated by catalysts like aniline (B41778).[5]
This sequential reactivity makes it an ideal linker for constructing complex biomolecules. Its primary applications are in:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody. The NHS ester would react with the antibody, and after deprotection, the aminooxy group could be ligated to a drug molecule containing an aldehyde or ketone.
-
PROTACs: In PROTAC synthesis, this linker connects a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase.[7] The bifunctional nature of the linker allows for the precise assembly of these two components. The PEG4 spacer can enhance the solubility and cell permeability of the PROTAC molecule.[8]
-
Drug Delivery and Imaging: The linker can be used to attach drugs or imaging agents to targeting molecules like peptides or oligonucleotides.[9]
Experimental Protocols
The following sections provide detailed, representative protocols for the key reactions involving t-Boc-Aminooxy-PEG4-NHS ester.
NHS Ester-Amine Coupling
This protocol describes the conjugation of the NHS ester moiety to a protein containing primary amines.
Materials:
| Reagent/Equipment | Purpose |
| t-Boc-Aminooxy-PEG4-NHS ester | Crosslinker |
| Amine-containing protein (e.g., antibody) | Substrate |
| Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or DMF | To dissolve the NHS ester |
| Conjugation Buffer (e.g., 0.1 M Sodium bicarbonate, pH 8.3-8.5) | Reaction buffer |
| Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5) | To stop the reaction |
| Size-exclusion chromatography (e.g., desalting column) | Purification of the conjugate |
| Laboratory shaker | Mixing |
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of t-Boc-Aminooxy-PEG4-NHS ester in anhydrous DMSO or DMF. The concentration will depend on the scale of the reaction.
-
Dissolve the amine-containing protein in the conjugation buffer to a concentration of 2-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the t-Boc-Aminooxy-PEG4-NHS ester solution to the protein solution. A 5-20 fold molar excess is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.[2]
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and quenching reagent by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable buffer (e.g., PBS).
-
t-Boc Deprotection
This protocol outlines the removal of the t-Boc protecting group to expose the aminooxy functionality.
Materials:
| Reagent/Equipment | Purpose |
| Boc-protected conjugate from step 3.1 | Substrate |
| Anhydrous Dichloromethane (DCM) | Solvent |
| Trifluoroacetic acid (TFA) or 4M HCl in Dioxane | Deprotection reagent |
| Saturated sodium bicarbonate solution | Neutralization (for TFA deprotection) |
| Brine | Washing |
| Anhydrous sodium sulfate (B86663) or magnesium sulfate | Drying agent |
| Rotary evaporator | Solvent removal |
Protocol (using TFA):
-
Reaction Setup:
-
Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Add TFA to the solution (a common ratio is 20-50% TFA in DCM v/v).[10]
-
-
Deprotection Reaction:
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).[10]
-
-
Work-up and Isolation:
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[10]
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected conjugate.[10]
-
Aminooxy-Aldehyde/Ketone Ligation (Oxime Formation)
This protocol details the final conjugation step to form a stable oxime bond.
Materials:
| Reagent/Equipment | Purpose |
| Deprotected, aminooxy-functionalized conjugate from step 3.2 | Substrate 1 |
| Aldehyde or ketone-containing molecule | Substrate 2 |
| Reaction Buffer (e.g., 0.1 M Phosphate buffer, pH 7) | Reaction buffer |
| Aniline (optional, as a catalyst) | To accelerate the reaction |
| Purification method (e.g., HPLC, dialysis) | Purification of the final conjugate |
Protocol:
-
Preparation of Reagents:
-
Dissolve the deprotected, aminooxy-functionalized conjugate in the reaction buffer.
-
Dissolve the aldehyde or ketone-containing molecule in a compatible solvent (if necessary) and add it to the reaction mixture.
-
-
Ligation Reaction:
-
If using a catalyst, add aniline to the reaction mixture (a final concentration of 10-100 mM is typical).[11]
-
Incubate the reaction at room temperature for 2-16 hours. The reaction progress can be monitored by LC-MS or other appropriate analytical techniques.
-
-
Purification:
-
Purify the final conjugate using a method suitable for the specific product, such as HPLC, dialysis, or size-exclusion chromatography, to remove any unreacted starting materials and catalyst.
-
Visualizing the Workflow and Application
The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow and a key application of t-Boc-Aminooxy-PEG4-NHS ester.
Experimental Workflow
Caption: Sequential conjugation workflow using t-Boc-Aminooxy-PEG4-NHS ester.
Application in PROTACs
Caption: Role of the linker in PROTAC-mediated protein degradation.
Conclusion
t-Boc-Aminooxy-PEG4-NHS ester is a powerful and versatile tool in the field of bioconjugation. Its heterobifunctional nature allows for a controlled, sequential approach to linking distinct molecular entities, which is essential for the construction of complex therapeutic and diagnostic agents like ADCs and PROTACs. The inclusion of a PEG spacer further enhances its utility by improving the solubility and pharmacokinetic profiles of the resulting conjugates. The detailed protocols and conceptual diagrams provided in this guide offer a comprehensive resource for researchers and scientists looking to leverage the capabilities of this important crosslinker in their work.
References
- 1. t-Boc-Aminooxy-PEG4-NHS ester, 2401831-99-8 | BroadPharm [broadpharm.com]
- 2. glenresearch.com [glenresearch.com]
- 3. neb.com [neb.com]
- 4. t-Boc-Aminooxy-PEG4-NHS ester - Creative Biolabs [creative-biolabs.com]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 6. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. t-Boc-Aminooxy-PEG-NHS ester | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
